molecular formula C5H5NOS B1664039 2-Acetylthiazole CAS No. 24295-03-2

2-Acetylthiazole

Cat. No. B1664039
Key on ui cas rn: 24295-03-2
M. Wt: 127.17 g/mol
InChI Key: MOMFXATYAINJML-UHFFFAOYSA-N
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Patent
US05470862

Procedure details

To a sodium ethoxide solution (prepared from 150 ml of ethanol and 4.2 g of sodium) at 0° C., a mixture of diethyl oxalate (22.98 g) and acetylthiazole (20.07 g) was added dropwise. The resulting mixture was stirred at room temperature for 2 hours and concentrated. The residue was treated with 100 ml of water and neutralized with 6N HCl. Filtration afforded 25.8 g of 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester as brown solids. NMR: 1.46 (t, 3H), 4.49 (q, 2H), 7.27 (s, 1H), 7.65, 8.04 (2d, 2H, thiazolyl H's).
Quantity
22.98 g
Type
reactant
Reaction Step One
Quantity
20.07 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[C:11]([C:14]1[S:15][CH:16]=[CH:17][N:18]=1)(=[O:13])[CH3:12]>[O-]CC.[Na+]>[CH2:9]([O:8][C:1](=[O:7])[C:2](=[O:4])[CH2:12][C:11](=[O:13])[C:14]1[S:15][CH:16]=[CH:17][N:18]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
22.98 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
20.07 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CN1
Name
Quantity
150 mL
Type
solvent
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 100 ml of water and neutralized with 6N HCl
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(CC(C=1SC=CN1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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